molecular formula C20H15F3N2O3S B2431384 Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate CAS No. 250713-79-2

Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate

Cat. No. B2431384
CAS RN: 250713-79-2
M. Wt: 420.41
InChI Key: YYGZMFBVBAZFFZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate is a chemical compound with the molecular formula C20H15F3N2O3S and a molecular weight of 420.4 . It is an ethyl ester of benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound is likely to have properties similar to other thiazole derivatives. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

This compound can be used in the synthesis of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . The process employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Antioxidant Activity

Thiazole derivatives, such as the one , have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain medications.

Anti-Inflammatory Activity

These compounds have been found to exhibit anti-inflammatory activity . This could potentially make them useful in the treatment of conditions such as arthritis and other inflammatory diseases.

Antimicrobial and Antifungal Activities

Thiazole derivatives have been found to have antimicrobial and antifungal activities . This could potentially make them useful in the treatment of various infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral activity . This could potentially make them useful in the treatment of viral infections.

Future Directions

Thiazoles, including this compound, are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Therefore, future research could focus on exploring its potential applications in these areas.

properties

IUPAC Name

ethyl 2-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3S/c1-2-28-18(27)15-9-4-3-8-14(15)16-11-29-19(24-16)25-17(26)12-6-5-7-13(10-12)20(21,22)23/h3-11H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGZMFBVBAZFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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